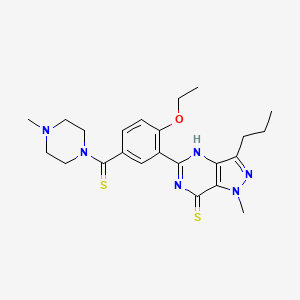

Dithiodesmethylcarbodenafil

説明

Dithiodesmethylcarbodenafil is a chemical compound with the molecular formula C23H30N6OS2. It is a structural analogue of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This compound has been identified as an adulterant in various health products, particularly those marketed for male sexual performance enhancement .

作用機序

Target of Action

Dithiodesmethylcarbodenafil is a structural analogue of sildenafil . The primary target of this compound is likely to be phosphodiesterase 5 (PDE5), a key enzyme involved in the regulation of blood flow in tissues . PDE5 inhibitors, like sildenafil, are commonly used in the treatment of erectile dysfunction and pulmonary arterial hypertension .

Mode of Action

As a PDE5 inhibitor, this compound likely works by blocking the enzymatic action of PDE5, which breaks down cyclic guanosine monophosphate (cGMP). cGMP is a substance that relaxes smooth muscles and widens blood vessels. The inhibition of PDE5 thus results in increased levels of cGMP, leading to smooth muscle relaxation and enhanced blood flow .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the nitric oxide-cGMP pathway. In this pathway, nitric oxide is produced as a neurotransmitter and it stimulates the production of cGMP. The cGMP then acts to relax smooth muscle tissue. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

Sildenafil is rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine . The bioavailability of this compound could be influenced by factors such as formulation, dose, and individual patient characteristics.

Result of Action

The result of this compound’s action would be the relaxation of smooth muscle tissue and vasodilation, leading to increased blood flow. This can help in conditions like erectile dysfunction, where improved blood flow to certain tissues is desired .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can impact the absorption of orally administered drugs. Additionally, factors such as pH can influence the ionization state of the drug, which can affect its absorption and distribution. The action of this compound could also be influenced by the concurrent use of other medications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dithiodesmethylcarbodenafil involves multiple steps, starting with the preparation of the core pyrazolopyrimidine structure. The key steps include:

Formation of the pyrazolopyrimidine core: This is typically achieved through the condensation of appropriate hydrazine derivatives with formamide or formic acid.

Substitution Reactions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducted in large reactors with precise control over temperature and reaction time.

Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve the desired purity

化学反応の分析

Types of Reactions: Dithiodesmethylcarbodenafil undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, piperazine derivatives

Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can have different pharmacological properties .

科学的研究の応用

Dithiodesmethylcarbodenafil has several scientific research applications:

Chemistry: Used as a reference compound in the study of PDE5 inhibitors and their analogues.

Biology: Investigated for its effects on cellular signaling pathways involving cyclic guanosine monophosphate (cGMP).

Medicine: Studied for its potential therapeutic effects and as a model compound for developing new PDE5 inhibitors.

Industry: Used in the formulation of health supplements and performance-enhancing products

類似化合物との比較

Sildenafil: The parent compound, widely known for its use in treating erectile dysfunction.

Dithiodesethylcarbodenafil: Another analogue with similar structural features.

Dithiopropylcarbodenafil: A related compound with slight variations in the side chains

Uniqueness: Dithiodesmethylcarbodenafil is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to sildenafil and other analogues. These modifications can influence its potency, selectivity, and duration of action .

生物活性

Dithiodesmethylcarbodenafil is a synthetic compound structurally related to established phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil and tadalafil. This article explores its biological activity, focusing on its pharmacological effects, toxicity, and clinical implications based on diverse research findings.

Overview of this compound

This compound is recognized primarily as an adulterant in dietary supplements marketed for enhancing sexual performance. Its structural similarities to other PDE5 inhibitors suggest potential therapeutic effects, but its safety and efficacy remain largely unstudied in regulated clinical settings.

Pharmacological Mechanism

Like other PDE5 inhibitors, this compound is hypothesized to enhance erectile function by increasing blood flow to the penis through the inhibition of the enzyme phosphodiesterase type 5. This inhibition leads to elevated levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and erection maintenance.

1. Cytotoxicity Studies

Research indicates that this compound has been identified in various herbal supplements, raising concerns about its cytotoxic effects. A study examining the cytotoxicity of sildenafil analogs reported that while some derivatives exhibited significant cytotoxicity against cancer cell lines, this compound's specific effects remain unclear due to limited research .

Table 1: Cytotoxic Effects of Related Compounds

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Sildenafil | MCF7 | 25.5 | Moderate cytotoxic effect |

| This compound | Unknown | Unknown | Identified as an adulterant |

2. Case Reports of Toxicity

A notable case report documented a fatal incident involving desmethylcarbodenafil, a closely related compound. The individual experienced severe toxicity leading to death, underscoring the potential dangers associated with unregulated use of PDE5 analogs . The toxicological analysis revealed significant concentrations of the compound in postmortem blood, suggesting high risk associated with its consumption.

1. Adulteration in Supplements

This compound has been found in numerous dietary supplements marketed as libido enhancers. Regulatory bodies have raised alarms regarding these products due to their unapproved status and potential health risks. A study indicated that many such products contained undeclared pharmaceutical ingredients, including this compound, which could lead to serious cardiovascular events .

2. Health Risks

The health risks associated with this compound are particularly pronounced in populations using these supplements without medical supervision. Reports indicate that users often experience mild to severe cardiovascular side effects, especially when combined with other substances like alcohol .

Table 2: Reported Health Risks from PDE5 Inhibitors

| Risk Factor | Description |

|---|---|

| Cardiovascular Events | Increased risk of heart attack and stroke |

| Drug Interactions | Potentially dangerous interactions with alcohol |

| Unregulated Use | Lack of dosage control leading to overdose risks |

特性

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6OS2/c1-5-7-17-19-20(28(4)26-17)22(31)25-21(24-19)16-14-15(8-9-18(16)30-6-2)23(32)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBHSRKRWPQIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333233-46-7 | |

| Record name | Dithiodesmethylcarbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333233467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITHIODESMETHYLCARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59C89P1O6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。